4-amino-3-(1H-imidazol-1-yl)benzamide
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Overview
Description
4-amino-3-(1H-imidazol-1-yl)benzamide is a chemical compound that features an aromatic benzamide structure with an imidazole ring and an amino group.
Mechanism of Action
Target of Action
4-Amino-3-(1H-imidazol-1-yl)benzamide is a compound that contains an imidazole ring . Imidazole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Imidazole derivatives are known for their diverse biological activities , which suggests that they can have various molecular and cellular effects.
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the solvent environment could potentially influence their action and stability.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives have been found to exhibit a wide range of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(1H-imidazol-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitrobenzamide and imidazole.
Reduction: The nitro group of 4-nitrobenzamide is reduced to an amino group using a reducing agent such as sodium dithionite or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: The resulting 4-amino-3-nitrobenzamide undergoes nucleophilic substitution with imidazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium dithionite.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
4-amino-3-(1H-imidazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.
4-amino-3-(1H-benzo[d]imidazol-2-yl)benzamide: Contains a benzimidazole ring instead of an imidazole ring.
4-amino-3-(1H-imidazol-1-yl)benzonitrile: Contains a nitrile group instead of a benzamide group
Uniqueness
4-amino-3-(1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and an imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-amino-3-imidazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-8-2-1-7(10(12)15)5-9(8)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMFHPORAQPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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